Cas no 1896674-49-9 (1-(2,2-dimethylpropyl)cyclobutylmethanol)
1-(2,2-dimethylpropyl)cyclobutylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-dimethylpropyl)cyclobutylmethanol
- 1896674-49-9
- SCHEMBL16979829
- [1-(2,2-dimethylpropyl)cyclobutyl]methanol
- EN300-1835180
-
- Inchi: 1S/C10H20O/c1-9(2,3)7-10(8-11)5-4-6-10/h11H,4-8H2,1-3H3
- InChI Key: JDJYZRGMAQRNFE-UHFFFAOYSA-N
- SMILES: OCC1(CC(C)(C)C)CCC1
Computed Properties
- Exact Mass: 156.151415257g/mol
- Monoisotopic Mass: 156.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 20.2Ų
1-(2,2-dimethylpropyl)cyclobutylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1835180-0.05g |
[1-(2,2-dimethylpropyl)cyclobutyl]methanol |
1896674-49-9 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1835180-0.1g |
[1-(2,2-dimethylpropyl)cyclobutyl]methanol |
1896674-49-9 | 0.1g |
$930.0 | 2023-09-19 | ||
| Enamine | EN300-1835180-0.25g |
[1-(2,2-dimethylpropyl)cyclobutyl]methanol |
1896674-49-9 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1835180-0.5g |
[1-(2,2-dimethylpropyl)cyclobutyl]methanol |
1896674-49-9 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1835180-1.0g |
[1-(2,2-dimethylpropyl)cyclobutyl]methanol |
1896674-49-9 | 1g |
$1142.0 | 2023-05-23 | ||
| Enamine | EN300-1835180-2.5g |
[1-(2,2-dimethylpropyl)cyclobutyl]methanol |
1896674-49-9 | 2.5g |
$2071.0 | 2023-09-19 | ||
| Enamine | EN300-1835180-5.0g |
[1-(2,2-dimethylpropyl)cyclobutyl]methanol |
1896674-49-9 | 5g |
$3313.0 | 2023-05-23 | ||
| Enamine | EN300-1835180-10.0g |
[1-(2,2-dimethylpropyl)cyclobutyl]methanol |
1896674-49-9 | 10g |
$4914.0 | 2023-05-23 | ||
| Enamine | EN300-1835180-1g |
[1-(2,2-dimethylpropyl)cyclobutyl]methanol |
1896674-49-9 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1835180-5g |
[1-(2,2-dimethylpropyl)cyclobutyl]methanol |
1896674-49-9 | 5g |
$3065.0 | 2023-09-19 |
1-(2,2-dimethylpropyl)cyclobutylmethanol Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 1-(2,2-dimethylpropyl)cyclobutylmethanol
1-(2,2-Dimethylpropyl)cyclobutylmethanol: A Comprehensive Overview
1-(2,2-Dimethylpropyl)cyclobutylmethanol (CAS No. 1896674-49-9) is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of cyclobutyl alcohols and is characterized by its cyclobutane ring and a substituted alkyl group. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 1-(2,2-dimethylpropyl)cyclobutylmethanol.
Chemical Structure and Properties
The molecular formula of 1-(2,2-dimethylpropyl)cyclobutylmethanol is C10H22O, with a molecular weight of approximately 158.3 g/mol. The compound features a cyclobutane ring attached to a methanol group and a 2,2-dimethylpropyl substituent. The presence of the cyclobutane ring imparts unique conformational properties to the molecule, which can influence its reactivity and biological activity. The methanol group provides a hydroxyl functional group, making the compound potentially useful in various chemical reactions and biological processes.
The physical properties of 1-(2,2-dimethylpropyl)cyclobutylmethanol include its melting point, boiling point, and solubility in different solvents. These properties are crucial for understanding its behavior in various environments and for optimizing its use in different applications. Recent studies have shown that the compound exhibits good solubility in polar solvents such as ethanol and methanol, which can facilitate its use in solution-based processes.
Synthesis Methods
The synthesis of 1-(2,2-dimethylpropyl)cyclobutylmethanol can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of cyclobutylmagnesium bromide with 1-bromo-2-methylpropane followed by reduction with sodium borohydride. This approach provides a high yield of the desired product with good purity. Another method involves the ring-opening metathesis polymerization (ROMP) of a suitable cyclobutenone derivative followed by reduction to form the alcohol.
Recent advancements in catalytic methods have also opened new avenues for the synthesis of 1-(2,2-dimethylpropyl)cyclobutylmethanol. For example, the use of transition metal catalysts such as palladium and ruthenium has been shown to improve the efficiency and selectivity of the synthesis process. These catalytic methods not only reduce the number of steps required but also minimize the formation of by-products, making them more environmentally friendly.
Potential Applications
The unique chemical structure of 1-(2,2-dimethylpropyl)cyclobutylmethanol makes it an attractive candidate for various applications. In pharmaceutical research, the compound has been investigated for its potential as a drug candidate or as an intermediate in drug synthesis. Its cyclobutane ring and hydroxyl group can interact with biological targets in ways that are distinct from more common structures, potentially leading to novel therapeutic effects.
In materials science, 1-(2,2-dimethylpropyl)cyclobutylmethanol has been explored for its use in polymer chemistry. The cyclobutane ring can impart unique mechanical properties to polymers, such as increased rigidity or improved thermal stability. Additionally, the hydroxyl group can serve as a reactive site for further functionalization or cross-linking reactions.
Current Research Trends
The ongoing research on 1-(2,2-dimethylpropyl)cyclobutylmethanol is focused on several key areas. One area of interest is the development of more efficient and sustainable synthesis methods. Researchers are exploring novel catalysts and reaction conditions that can enhance yield and reduce environmental impact. Another area of focus is the biological evaluation of the compound. Studies are being conducted to assess its toxicity, pharmacokinetics, and potential therapeutic effects.
In addition to these areas, there is growing interest in using computational methods to predict the properties and behavior of 1-(2,2-dimethylpropyl)cyclobutylmethanol. Molecular dynamics simulations and quantum chemical calculations are being employed to gain insights into the conformational dynamics and reactivity of the molecule. These computational tools can help guide experimental efforts and accelerate the discovery process.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While there are no specific reports indicating that 1-(2,2-dimethylpropyl)cyclobutylmethanol is hazardous or toxic at low concentrations, it is essential to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be used, and appropriate ventilation should be maintained to minimize exposure risks.
In conclusion, 1-(2,2-dimethylpropyl)cyclobutylmethanol (CAS No. 1896674-49-9) is a promising compound with a unique chemical structure that offers potential applications in pharmaceuticals and materials science. Ongoing research continues to uncover new insights into its properties and behavior, paving the way for innovative uses in various fields.
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